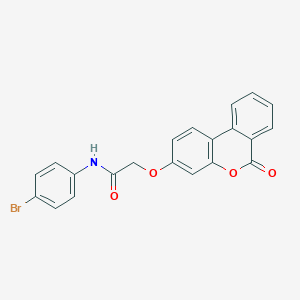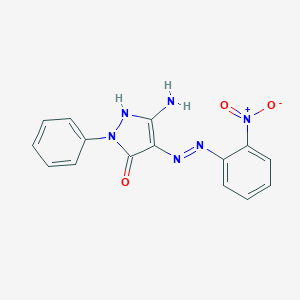
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and an isoindoline-1,3-dione moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and phthalic anhydride.
Formation of Isoindoline-1,3-dione: Phthalic anhydride reacts with an appropriate amine to form the isoindoline-1,3-dione moiety.
Acylation Reaction: The isoindoline-1,3-dione intermediate is then acylated with 4-chloro-2,5-dimethoxyaniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Lacks the isoindoline-1,3-dione moiety.
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the chloro substituent.
N-(4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the methoxy groups.
Uniqueness
The presence of both the chloro and dimethoxy substituents, along with the isoindoline-1,3-dione moiety, makes N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C18H15ClN2O5 |
|---|---|
Peso molecular |
374.8g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O5/c1-25-14-8-13(15(26-2)7-12(14)19)20-16(22)9-21-17(23)10-5-3-4-6-11(10)18(21)24/h3-8H,9H2,1-2H3,(H,20,22) |
Clave InChI |
VHVNBAVWDFTXSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B382229.png)
![5,8-Quinolinedione 5-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B382230.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B382231.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B382232.png)
![10-chloro-2-(3-methoxypropyl)benzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione](/img/structure/B382233.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{4-nitrophenyl}hexanamide](/img/structure/B382237.png)
![7-[2-(Naphthalen-1-yl)hydrazin-1-ylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),8-dien-6-one](/img/structure/B382240.png)
![5-chloro-4-(4-chlorophenyl)-2-[(3,5-dichloro-4-pyridinyl)diazenyl]-N-phenyl-3-thiophenamine](/img/structure/B382241.png)
![5-(3-Methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382244.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382245.png)

![2,3-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B382249.png)
